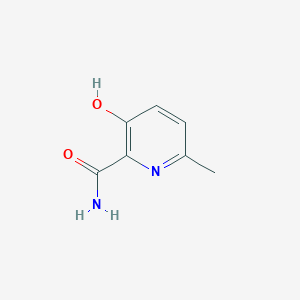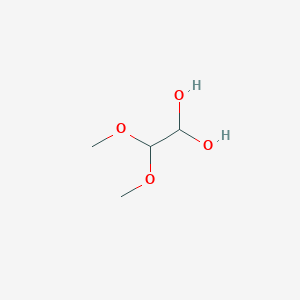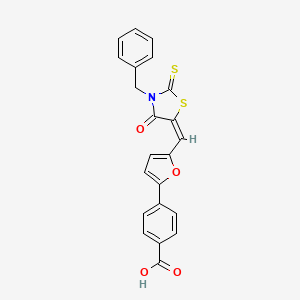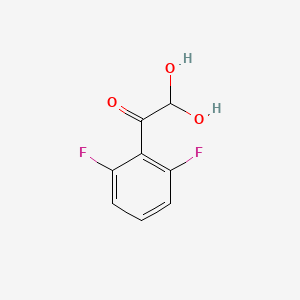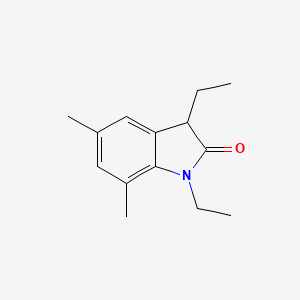
1,3-Diethyl-5,7-dimethylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-5,7-dimethylindolin-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 1,3-Diethyl-5,7-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,3-Diethyl-5,7-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, often using reagents like halogens or sulfonyl chlorides.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl-5,7-dimethylindolin-2-one has several scientific research applications:
Medicinal Chemistry: Indole derivatives, including this compound, are explored for their potential as antiviral, anticancer, and anti-inflammatory agents.
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Wirkmechanismus
The mechanism of action of 1,3-Diethyl-5,7-dimethylindolin-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,3-Diethyl-5,7-dimethylindolin-2-one can be compared with other indole derivatives, such as:
5,7-Dimethylindolin-2-one: Similar in structure but lacks the diethyl groups, which may affect its biological activity and chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
1-Benzyl-1H-1,2,3-triazole derivatives: These compounds incorporate different moieties and are explored for their potential as acetylcholine esterase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
1,3-diethyl-5,7-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C14H19NO/c1-5-11-12-8-9(3)7-10(4)13(12)15(6-2)14(11)16/h7-8,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
KZPPGETZDNCDKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=CC(=CC(=C2N(C1=O)CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



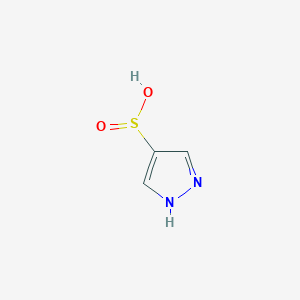
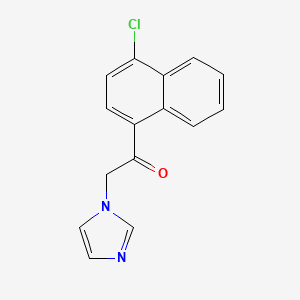

![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
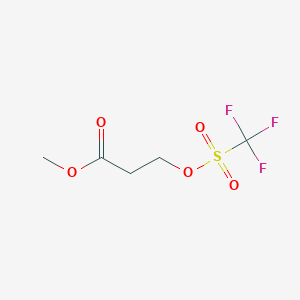
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)


